2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
The compound “2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also features a carboxylic acid group, and a phenyl ring substituted with three methoxy groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted-4-(3’,4’,5’-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents has been described . The molecules were prepared by the Wittig reaction, followed by a coupling reaction between 3,4,5-trimethoxycinnamic acid and aliphatic amines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, the molecular bond lengths and bond angles of 3-(3,4,5-Trimethoxyphenyl)propionic acid were found to be in good agreement with related structures .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents were described. The molecules were prepared by the Wittig reaction, followed by a coupling reaction between 3,4,5-trimethoxycinnamic acid and aliphatic amines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3,4,5-Trimethoxyphenylacetic acid has a melting point of 117-120 °C and a molecular weight of 226.23 .Scientific Research Applications
Formation of 3,4,5-Trimethoxyphenyl Carbanion :
- The 3,4,5-trimethoxypIieiiyl substituent, a substructure of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, can be introduced via a carbon-carbon bond forming reaction of the 3,4,5-trimethoxyphenyl carbanion and appropriate carbon electrophiles. This method facilitates the incorporation of this unit in various natural products through C-C bond formation (Hoye & Kaese, 1982).
Corrosion Inhibition in Mild Steel :
- Thiazolidinedione derivatives, related to this compound, show potential as inhibitors for mild steel corrosion in acidic environments. These inhibitors demonstrate increased efficiency with concentration and adhere to the mild steel surface following the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Yadav, 2015).
Potential in Geriatric Medicine :
- Thiazolidine-4-carboxylic acid, a related compound, shows promise in geriatric medicine. It is a sulfur amino acid with potential revitalizing effects on age-related biochemical variables of blood and tissues, and might slow the aging process in mammals (Weber, Fleming, & Miquel, 1982).
Synthesis and Antimicrobial Evaluation :
- A study describes the synthesis and in vitro antimicrobial evaluation of thiazolidinone derivatives, which are structurally related to this compound. These derivatives showed notable antibacterial activity and moderate antifungal activity (Patel & Patel, 2012).
Solid-Phase Synthesis of Organic Molecules :
- The solid-phase synthesis of 2-substituted thiazolidine-4-carboxylic acids, which is relevant to the studied compound, demonstrates a method for the synthesis of substituted thiazolidines, providing a basis for further chemical applications (Patek, Drake, & Lebl, 1995).
Potential Role in Beer Flavor Stability :
- 1,3-Thiazolidine-4-carboxylic acids, structurally similar to the compound , may play an important role in beer flavor stability or instability. These compounds bind to beer-aging aldehydes, influencing the overall flavor profile of beer (Baert et al., 2015).
Mechanism of Action
Target of Action
The compound 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is part of the Trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . This suggests that the TMP group, and by extension, our compound of interest, may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
The TMP group has been associated with various biochemical pathways due to its broad range of targets. For instance, it can affect the polymerization of tubulin, a key process in cell division . It can also influence the function of Hsp90, a chaperone protein involved in protein folding and stability . Furthermore, TMP compounds can modulate the activity of TrxR, an enzyme involved in maintaining the cellular redox balance .
Pharmacokinetics
Tmp compounds, in general, are known for their wide range of therapeutic applications, suggesting they have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The TMP group has demonstrated significant efficacy against various diseases. For instance, TMP compounds have shown notable anti-cancer effects . They have also exhibited promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, TMP compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The TMP group in 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions suggest that this compound may have similar biochemical properties.
Cellular Effects
They also have potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These findings suggest that this compound may influence cell function in a similar manner.
Molecular Mechanism
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules.
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-17-9-4-7(5-10(18-2)11(9)19-3)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYQCYSHBONTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC(CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316426 | |
Record name | 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72678-94-5 | |
Record name | 72678-94-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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